molecular formula C12H14ClNO3 B1488726 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 2098029-55-9

2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Cat. No.: B1488726
CAS No.: 2098029-55-9
M. Wt: 255.7 g/mol
InChI Key: PXQAXRPXJIMGDS-UHFFFAOYSA-N
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Description

2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a useful research compound. Its molecular formula is C12H14ClNO3 and its molecular weight is 255.7 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can be influenced by various environmental factors. These include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active .

Biochemical Analysis

Biochemical Properties

2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Additionally, it may affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained anti-inflammatory effects, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including liver and kidney damage . Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile . These metabolic pathways are crucial for the compound’s pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, and it may bind to plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of the compound in specific tissues are important factors determining its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the subcellular level .

Properties

IUPAC Name

2-(6-chloro-4-ethyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-14-9(6-12(15)16)7-17-11-4-3-8(13)5-10(11)14/h3-5,9H,2,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQAXRPXJIMGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(COC2=C1C=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 2
2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 4
2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 5
2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 6
2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.